N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxine ring fused with a thienyl group, which is further substituted with cyano and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienyl intermediate, which is then subjected to various functional group transformations to introduce the cyano and carboxamide groups. The final step involves the cyclization to form the benzodioxine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide include:
- N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide
- N-(3-cyano-4,5-dimethyl-2-thienyl)dodecanamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and ring structures. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-16(12(9)8-17)18-15(19)11-3-4-13-14(7-11)21-6-5-20-13/h3-4,7H,5-6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXJVNPWUPGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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